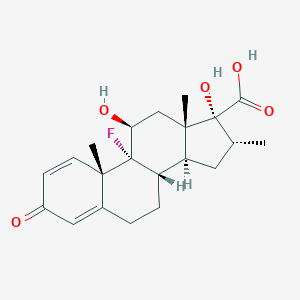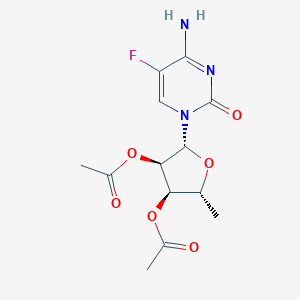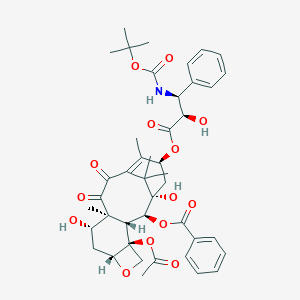![molecular formula C22H26ClNO4S B193569 (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride CAS No. 166591-11-3](/img/structure/B193569.png)
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrogolide hydrochloride is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a full agonist at dopamine D1 receptors . It is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction . Adrogolide hydrochloride is known for its high selectivity for dopamine D1 receptors over D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrogolide hydrochloride is synthesized through a series of chemical reactions that involve the formation of the prodrug from its precursor compounds. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of adrogolide is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl and amine groups are introduced to the core structure through substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base form of adrogolide to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of adrogolide hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Adrogolide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert adrogolide hydrochloride to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of adrogolide hydrochloride with modified functional groups. These derivatives are often studied for their potential therapeutic effects and improved pharmacokinetic properties .
Scientific Research Applications
Adrogolide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with other molecules.
Biology: The compound is used in biological studies to investigate the role of dopamine D1 receptors in various physiological processes.
Medicine: Adrogolide hydrochloride is primarily researched for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction.
Mechanism of Action
Adrogolide hydrochloride exerts its effects by acting as a full agonist at dopamine D1 receptors. Upon administration, it is rapidly converted to A-86929 in plasma. A-86929 binds to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This activation results in improved motor function and reduced craving for addictive substances .
Comparison with Similar Compounds
Similar Compounds
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist used for similar indications as pramipexole.
Uniqueness
Adrogolide hydrochloride is unique in its high selectivity for dopamine D1 receptors over D2 receptors. This selectivity reduces the risk of side effects associated with D2 receptor activation, such as dyskinesia. Additionally, adrogolide hydrochloride has shown potential in reducing cocaine craving, which is not a common feature of other dopamine agonists .
Properties
CAS No. |
166591-11-3 |
|---|---|
Molecular Formula |
C22H26ClNO4S |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
InChI Key |
NPEZSCRKHFTLPE-MYXGOWFTSA-N |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Adrogolide interact with its target and what are the downstream effects?
A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []
Q2: What is the relationship between the structure of Adrogolide and its activity?
A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.
Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?
A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)












